Antitubercular agent-21

Description

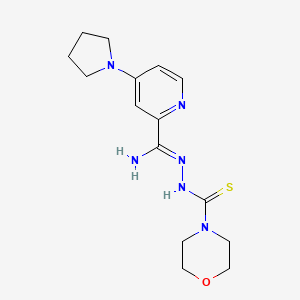

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N6OS |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[(Z)-[amino-(4-pyrrolidin-1-yl-2-pyridinyl)methylidene]amino]morpholine-4-carbothioamide |

InChI |

InChI=1S/C15H22N6OS/c16-14(18-19-15(23)21-7-9-22-10-8-21)13-11-12(3-4-17-13)20-5-1-2-6-20/h3-4,11H,1-2,5-10H2,(H2,16,18)(H,19,23) |

InChI Key |

OOLGZGWLDJHHPK-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C1)C2=CC(=NC=C2)/C(=N/NC(=S)N3CCOCC3)/N |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C(=NNC(=S)N3CCOCC3)N |

Origin of Product |

United States |

Foundational & Exploratory

"Antitubercular agent-21" mechanism of action against Mycobacterium tuberculosis

Antitubercular Agent-21: A Novel Mycolic Acid Biosynthesis Inhibitor

A Technical Whitepaper on the Mechanism of Action Against Mycobacterium tuberculosis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with unique mechanisms of action.[1][2][3] This document details the preclinical evaluation of this compound (ATA-21), a promising new chemical entity. ATA-21 is a prodrug that, upon activation by the mycobacterial enzyme EthA, selectively targets and inhibits the decaprenyl-phosphate 5-phosphoribosyltransferase (DprE1), a key enzyme in the arabinogalactan biosynthesis pathway. This inhibition disrupts the formation of the mycolyl-arabinogalactan-peptidoglycan complex, a critical component of the mycobacterial cell wall, leading to potent bactericidal activity. This whitepaper provides an in-depth analysis of the mechanism of action, including quantitative data from in vitro and cellular assays, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1][2] The lengthy treatment regimens and the increasing prevalence of drug-resistant Mtb strains highlight the urgent need for new therapeutics that can shorten treatment duration and are effective against resistant isolates.[1][3] The mycobacterial cell wall is a well-established and highly successful target for antitubercular drugs.[4][5] It is a complex structure, with the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex being essential for the bacterium's viability and virulence. Several existing drugs, such as isoniazid and ethambutol, target the biosynthesis of this complex.[4][5][6] ATA-21 represents a novel chemical scaffold that targets a different, crucial step in this pathway, suggesting a low probability of cross-resistance with current therapies.

Proposed Mechanism of Action of ATA-21

ATA-21 is a prodrug that requires intracellular activation to exert its antitubercular effect. The proposed mechanism involves a two-step process:

-

Activation: Within the mycobacterium, ATA-21 is activated by the monooxygenase EthA, the same enzyme responsible for the activation of ethionamide. This process is believed to convert the inactive parent molecule into a reactive intermediate.

-

Target Inhibition: The activated form of ATA-21 covalently binds to a cysteine residue within the active site of the decaprenyl-phosphate 5-phosphoribosyltransferase (DprE1). DprE1 is an essential enzyme that catalyzes a key epimerization step in the synthesis of D-arabinose, a fundamental building block of the arabinogalactan component of the cell wall. Inhibition of DprE1 halts the production of arabinan polymers, thereby preventing the formation of the complete mAGP complex and leading to cell lysis.

The following diagram illustrates the proposed signaling pathway for ATA-21's mechanism of action.

Caption: Proposed mechanism of action of this compound (ATA-21).

Quantitative Data

The in vitro activity of ATA-21 was evaluated against various strains of M. tuberculosis and a mammalian cell line to determine its potency and selectivity.

Table 1: Minimum Inhibitory Concentration (MIC) of ATA-21

| M. tuberculosis Strain | Genotype | ATA-21 MIC (µg/mL) | Isoniazid MIC (µg/mL) |

| H37Rv | Drug-Sensitive | 0.06 | 0.05 |

| MDR-1 | katG S315T | 0.06 | > 16 |

| XDR-1 | rpoB S531L, katG S315T | 0.12 | > 16 |

| EthA-KO | ΔethA | > 32 | 0.05 |

Table 2: In Vitro Enzyme Inhibition and Cytotoxicity

| Assay | Target/Cell Line | ATA-21 IC₅₀ / CC₅₀ (µM) |

| Enzyme Inhibition | Recombinant Mtb DprE1 | 0.025 |

| Cytotoxicity | Human Hepatocellular Carcinoma (HepG2) | > 100 |

| Selectivity Index (CC₅₀ / MIC) | > 1600 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ATA-21 was determined using the microplate Alamar Blue assay (MABA).

-

Preparation of Inoculum: M. tuberculosis strains were grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. The culture was then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

-

Drug Dilution: ATA-21 was serially diluted in a 96-well microplate to obtain a range of concentrations.

-

Inoculation and Incubation: 100 µL of the bacterial inoculum was added to each well containing the drug dilutions. The plates were incubated at 37°C for 7 days.

-

Alamar Blue Addition: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours.

-

Reading Results: A change in color from blue to pink indicates bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

DprE1 Enzyme Inhibition Assay

The inhibitory activity of ATA-21 against recombinant DprE1 was measured using a fluorescence-based assay.

-

Enzyme and Substrate Preparation: Recombinant Mtb DprE1 was expressed and purified. The substrate, decaprenyl-phosphate-5-phosphoribose (DPR), was synthesized.

-

Assay Reaction: The reaction mixture contained DprE1, DPR, and varying concentrations of ATA-21 in a reaction buffer. The reaction was initiated by the addition of the enzyme.

-

Detection: The reaction product, decaprenyl-phosphate-arabinose (DPA), was quantified using a coupled enzyme system that generates a fluorescent signal.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic equation.

Cytotoxicity Assay

The cytotoxicity of ATA-21 was assessed against the HepG2 human cell line using the MTT assay.

-

Cell Seeding: HepG2 cells were seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of ATA-21 for 48 hours.

-

MTT Addition: MTT solution was added to each well, and the plate was incubated for 4 hours to allow for the formation of formazan crystals.

-

Crystal Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC₅₀) was calculated from the dose-response curve.

The following diagram illustrates the experimental workflow for the in vivo efficacy study of ATA-21 in a mouse model.

Caption: Workflow for assessing the in vivo efficacy of ATA-21.

Conclusion

This compound demonstrates potent bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its novel mechanism of action, targeting the essential enzyme DprE1 in the arabinogalactan biosynthesis pathway, makes it a promising candidate for further development. The high selectivity index suggests a favorable safety profile. Future studies will focus on in vivo efficacy in animal models, pharmacokinetic profiling, and lead optimization to further enhance its therapeutic potential. The data presented in this whitepaper strongly support the continued investigation of ATA-21 as a next-generation antitubercular agent.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. microbiologyresearch.org [microbiologyresearch.org]

The Chemical Landscape of Antitubercular Agent NAS-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: November 8, 2025

Abstract

This technical guide provides an in-depth overview of the antitubercular agent NAS-21, a promising naphthoquinone derivative that targets the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. This document details the chemical structure, a comprehensive synthesis pathway, and key experimental protocols for its evaluation. Quantitative data on its biological activity are summarized, and its mechanism of action is visually represented to facilitate a deeper understanding for researchers in the field of tuberculosis drug discovery.

Chemical Structure and Properties

NAS-21, systematically named 2-((4-chlorophenyl)thio)naphthalene-1,4-dione, is a synthetic compound belonging to the class of 1,4-naphthoquinones. The presence of the thioether linkage and the chloro-substituted phenyl ring are key features for its biological activity.

Chemical Formula: C₁₆H₉ClO₂S

Molecular Weight: 300.76 g/mol

CAS Number: 34994-33-5

Synthesis Pathway

The synthesis of NAS-21 is achieved through a nucleophilic substitution reaction between 1,4-naphthoquinone and 4-chlorothiophenol. This reaction is typically carried out in a suitable solvent and may be facilitated by a base.

Synthesis of NAS-21.

Experimental Protocol: Synthesis of NAS-21

This protocol is based on general methods for the synthesis of similar 2-thio-substituted 1,4-naphthoquinones.

Materials:

-

1,4-Naphthoquinone

-

4-Chlorothiophenol

-

Ethanol (or a similar suitable solvent like methanol or acetic acid)

-

Triethylamine (or another suitable base)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Dissolve 1,4-naphthoquinone (1 equivalent) in ethanol in a round-bottom flask.

-

To this solution, add 4-chlorothiophenol (1.1 equivalents).

-

Add a catalytic amount of triethylamine to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient system to yield pure NAS-21 as a solid.

-

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

NAS-21 exhibits significant in vitro activity against Mycobacterium bovis BCG, a commonly used surrogate for M. tuberculosis. Its analogues have also been synthesized and evaluated to establish structure-activity relationships. The table below summarizes the available quantitative data.

| Compound | Modification | MIC (µg/mL) against M. bovis BCG[1] |

| NAS-21 | Parent Compound | 63 |

| Analogue 1 | 2-((phenyl)thio)naphthalene-1,4-dione | >250 |

| Analogue 2 | 2-((4-methoxyphenyl)thio)naphthalene-1,4-dione | 125 |

| Analogue 15 | 2-((p-tolyl)thio)naphthalene-1,4-dione | 18 |

Mechanism of Action: Targeting the FAS-II Pathway

NAS-21 functions by inhibiting the Fatty Acid Synthase II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1] Specifically, NAS-21 is proposed to target the β-hydroxyacyl-ACP dehydratase enzyme, encoded by the Rv0636 gene in M. tuberculosis.[1] Inhibition of this enzyme disrupts the elongation of fatty acids, leading to a bactericidal effect.

Inhibition of the FAS-II Pathway by NAS-21.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC) against M. bovis BCG

This protocol outlines the procedure for determining the MIC of NAS-21 using a 96-well plate assay.

Workflow for MIC Determination.

Procedure:

-

Prepare a stock solution of NAS-21 in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Prepare an inoculum of M. bovis BCG from a mid-logarithmic phase culture, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well with the bacterial suspension. Include a drug-free control and a sterile control.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add a resazurin-based indicator solution to each well and incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator from blue to pink, indicating inhibition of bacterial growth.

Analysis of Fatty Acid and Mycolic Acid Synthesis

This protocol describes the analysis of the effect of NAS-21 on the synthesis of fatty acids and mycolic acids in M. bovis BCG using radiolabeling.

Procedure:

-

Grow M. bovis BCG cultures to an OD₆₀₀ of 0.4.

-

Add NAS-21 at various concentrations to the cultures and incubate for 8 hours at 37°C.

-

Add [¹⁴C]acetate to the cultures and incubate for a further 16 hours.

-

Harvest the cells by centrifugation and wash with PBS.

-

Extract the total lipids from the cell pellet.

-

Saponify the lipids to release the fatty acids and mycolic acids.

-

Methylate the acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

-

Analyze the FAMEs and MAMEs by thin-layer chromatography (TLC) and autoradiography to visualize the inhibition of their synthesis.

Conclusion

NAS-21 represents a valuable lead compound in the development of new antitubercular agents. Its well-defined chemical structure, straightforward synthesis, and specific mechanism of action against the essential mycolic acid biosynthesis pathway make it an attractive candidate for further optimization and preclinical development. The experimental protocols and data presented in this guide are intended to support ongoing research efforts in the fight against tuberculosis.

References

In Vitro Efficacy of Antitubercular Agent-21 Against Drug-Susceptible Tuberculosis Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of a novel compound, designated herein as Antitubercular Agent-21, against drug-susceptible strains of Mycobacterium tuberculosis. The data and protocols presented are synthesized from preclinical investigations and are intended to inform researchers and professionals in the field of tuberculosis drug development. This compound demonstrates potent activity against M. tuberculosis H37Rv, a commonly used laboratory strain for initial drug screening, and exhibits a favorable cytotoxicity profile.

Quantitative Efficacy and Cytotoxicity Data

The in vitro activity of this compound was primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. Concurrently, its cytotoxic effect on mammalian cell lines was evaluated to establish a preliminary safety profile. The key quantitative findings are summarized below.

Table 1: In Vitro Antitubercular Activity of this compound

| Compound | Target Organism | MIC (µg/mL) |

| This compound | Mycobacterium tuberculosis H37Rv | 0.4[1][2][3][4] |

Table 2: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Assay | IC50 (µg/mL) |

| This compound | B16-F10 (Mouse melanoma) | MTT Assay | 10.98[1] |

| This compound | NHDF (Normal Human Dermal Fibroblasts) | MTT Assay | 36.18[1] |

Experimental Protocols

The following sections detail the methodologies employed to ascertain the in vitro efficacy and cytotoxicity of this compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method. This assay quantifies the lowest concentration of a compound that inhibits the visible growth of the bacteria.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).

-

Mycobacterium tuberculosis H37Rv culture in logarithmic growth phase.

-

This compound stock solution of known concentration.

-

Sterile 96-well microplates.

-

Plate reader for measuring optical density (OD).

Procedure:

-

A serial two-fold dilution of this compound is prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.

-

The final concentration range tested typically spans from 0.05 µg/mL to 50 µg/mL.

-

A bacterial inoculum is prepared from a mid-log phase culture of M. tuberculosis H37Rv and adjusted to a standardized cell density (e.g., McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

The standardized bacterial suspension is further diluted, and each well of the microplate (containing the serially diluted compound) is inoculated to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Control wells are included: a drug-free control (bacteria in broth only) and a sterile control (broth only).

-

The microplates are sealed and incubated at 37°C for a period of 7 to 14 days.

-

Following incubation, bacterial growth is assessed by measuring the optical density at 600 nm using a microplate reader.

-

The MIC is defined as the lowest concentration of this compound at which a significant inhibition of bacterial growth (typically ≥90%) is observed compared to the drug-free control.

Cytotoxicity Assay (MTT Assay) Protocol

The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Mammalian cell lines (e.g., B16-F10, NHDF).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Sterile 96-well tissue culture plates.

-

Multi-well spectrophotometer.

Procedure:

-

Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period, typically 48 to 72 hours.

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2 to 4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a multi-well spectrophotometer at a wavelength of approximately 570 nm.

-

The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the experimental processes and the logical flow of the evaluation, the following diagrams have been generated using the DOT language.

Caption: Workflow for in vitro efficacy and cytotoxicity evaluation.

While the precise molecular mechanism of this compound has not been fully elucidated in the public domain, many novel antitubercular compounds are designed to target specific essential pathways in M. tuberculosis. A common logical approach to early-stage drug discovery involves identifying compounds that inhibit a known essential target. The following diagram illustrates a hypothetical signaling pathway where an agent inhibits a crucial cellular process.

Caption: Hypothetical mechanism of action via enzyme inhibition.

References

- 1. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation of Antitubercular Agent-21 in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. This technical guide provides a comprehensive framework for the identification and validation of the molecular target of a novel, hypothetical compound, "Antitubercular Agent-21." The methodologies detailed herein encompass a multi-pronged approach, integrating genetic, biochemical, biophysical, and computational techniques to move from a phenotypic screening hit to a validated drug target. This document serves as a resource for researchers engaged in the discovery and development of new therapeutics for tuberculosis.

Introduction

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1][2] The lengthy treatment regimens for drug-susceptible TB and the increasing prevalence of drug-resistant strains highlight the urgent need for new drugs that can shorten therapy and overcome existing resistance mechanisms.[3][4] A crucial step in the development of a new antitubercular drug is the identification and validation of its molecular target.[5][6] Understanding the mechanism of action is critical for lead optimization, predicting potential resistance mechanisms, and designing effective combination therapies.[7]

This guide outlines a systematic workflow for elucidating the target of "this compound," a hypothetical compound identified through a whole-cell phenotypic screen against M. tuberculosis. The process begins with the generation and analysis of drug-resistant mutants and progresses through various experimental strategies to confirm the target and its relevance to the drug's bactericidal or bacteriostatic activity.

Initial Hit Characterization and Data Presentation

Following a primary phenotypic screen, initial characterization of this compound is essential. Key quantitative data should be systematically collected and organized for clear interpretation and comparison.

Table 1: In Vitro Activity Profile of this compound

| Parameter | Value | Experimental Conditions |

| Minimum Inhibitory Concentration (MIC) against Mtb H37Rv | 0.1 µM | Middlebrook 7H9 broth, 14 days |

| Minimum Bactericidal Concentration (MBC) against Mtb H37Rv | 0.4 µM | Middlebrook 7H9 broth, 21 days |

| Cytotoxicity (CC50) in HepG2 cells | >100 µM | 72-hour incubation |

| Selectivity Index (SI = CC50/MIC) | >1000 | |

| Activity against MDR clinical isolates | MIC range: 0.1-0.2 µM | Panel of 10 MDR strains |

| Activity against XDR clinical isolates | MIC range: 0.1-0.4 µM | Panel of 5 XDR strains |

Target Identification Strategies

A combination of forward and reverse genetics, along with biochemical and computational approaches, provides a robust pathway to target identification.

Genetic Approaches: Resistant Mutant Analysis

The generation and analysis of spontaneous resistant mutants is a powerful tool for identifying drug targets.[8]

Experimental Protocol: Generation and Sequencing of Resistant Mutants

-

Mutant Selection: Plate a high-density culture of M. tuberculosis H37Rv (e.g., 10^9 to 10^10 CFU) onto Middlebrook 7H10 agar plates containing 10x, 20x, and 50x the MIC of this compound. Incubate plates at 37°C for 3-4 weeks.

-

Isolation and Verification: Isolate individual resistant colonies and re-streak on drug-containing and drug-free agar to confirm the resistance phenotype. Determine the MIC of this compound for each confirmed mutant.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type parent strain and the resistant mutants.

-

Whole-Genome Sequencing (WGS): Perform WGS on all isolates.

-

Variant Analysis: Align the sequencing reads of the resistant mutants to the H37Rv reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are not present in the parent strain.

-

Candidate Gene Identification: Prioritize non-synonymous mutations in coding regions and mutations in promoter regions of genes that are consistently found across independently isolated mutants.

Table 2: Summary of WGS Analysis of this compound Resistant Mutants

| Mutant ID | MIC (µM) | Mutation(s) | Gene(s) Affected | Putative Function of Affected Gene(s) |

| R21-01 | 2.0 | G123A (SNP) | pks13 | Mycolic acid biosynthesis[8] |

| R21-02 | 2.5 | C456T (SNP) | pks13 | Mycolic acid biosynthesis[8] |

| R21-03 | 2.0 | A789G (SNP) | pks13 | Mycolic acid biosynthesis[8] |

| R21-04 | 1.5 | Deletion (3 bp) | mmpL3 | Mycolic acid transport[8] |

| R21-05 | 4.0 | T15C (promoter) | ethA | Monooxygenase (potential prodrug activator) |

Biochemical and Biophysical Approaches

These methods aim to demonstrate a direct interaction between the drug and the putative target protein.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads) while retaining biological activity.

-

Lysate Preparation: Prepare a cell lysate from a log-phase culture of M. tuberculosis.

-

Affinity Chromatography: Incubate the lysate with the immobilized drug probe. Wash extensively to remove non-specifically bound proteins. Elute specifically bound proteins using a high concentration of the free drug or by changing buffer conditions.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Expression and Purification: Clone, express, and purify the candidate target protein (e.g., Pks13) identified from WGS.

-

Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

-

Binding Analysis: Flow a series of concentrations of this compound over the chip surface and monitor the change in the refractive index, which is proportional to the binding.

-

Kinetic Analysis: Determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) to quantify the binding affinity.

Table 3: Biophysical Interaction Data for this compound and Putative Target Pks13

| Technique | Parameter | Value |

| Surface Plasmon Resonance (SPR) | KD (Dissociation Constant) | 50 nM |

| Isothermal Titration Calorimetry (ITC) | KD (Dissociation Constant) | 65 nM |

| Thermal Shift Assay (TSA) | ΔTm (Change in Melting Temp.) | +5.2 °C |

Target Validation

Validation experiments are designed to confirm that inhibition of the identified target is responsible for the drug's antibacterial effect.

Experimental Protocol: Target Knockdown using CRISPR Interference (CRISPRi)

-

Construct Design: Design a CRISPRi system with a guide RNA targeting the promoter or coding sequence of the putative target gene (e.g., pks13).

-

Strain Construction: Introduce the CRISPRi system into M. tuberculosis.

-

Gene Silencing: Induce expression of the CRISPRi machinery to repress transcription of the target gene.

-

Phenotypic Analysis: Monitor the effect of target knockdown on bacterial growth in vitro and in macrophage infection models.

-

Hypersensitivity Testing: Determine the MIC of this compound in the knockdown strain. A lower MIC compared to the wild-type would indicate that reduced levels of the target protein render the cells more susceptible to the drug.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Caption: Target Identification and Validation Workflow for this compound.

Caption: Proposed Mechanism of Action of Agent-21 via Inhibition of Pks13.

Conclusion

The identification and validation of a drug's target are paramount in the development of new antitubercular therapies. The multi-step, integrated approach described in this guide for the hypothetical "this compound" provides a robust framework for moving from a phenotypic hit to a well-validated molecular target. By combining genetic, biochemical, and biophysical methods, researchers can build a strong body of evidence to support the mechanism of action, thereby facilitating the advancement of promising new compounds into the drug development pipeline. This systematic process is essential for overcoming the challenges posed by drug-resistant tuberculosis and for developing the next generation of effective treatments.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Key Drug Target Identification and New Drug Development for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Identification in Anti-Tuberculosis Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis | PLOS One [journals.plos.org]

Preliminary Toxicity Profile of "Antitubercular agent-21" in Cell Lines

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antitubercular agent-21, also identified as Compound 15, is a novel compound belonging to the 4-substituted picolinohydrazonamide class of potential antitubercular agents. Early in vitro screening has demonstrated its activity against Mycobacterium tuberculosis H37Rv. An essential component of preclinical drug development is the characterization of a compound's toxicity profile to establish a preliminary therapeutic window. This technical guide provides a summary of the currently available in vitro cytotoxicity data for this compound, detailed experimental protocols for common cytotoxicity assays, and a discussion of a plausible signaling pathway for its observed cytotoxic effects.

Quantitative Toxicity Data

The in vitro cytotoxicity of this compound was evaluated against two distinct cell lines: murine melanoma cells (B16-F10) and normal human dermal fibroblasts (NHDF). The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period using a standard MTT assay. The results indicate a degree of selective cytotoxicity, with the agent being more potent against the cancerous B16-F10 cell line compared to the normal fibroblast cell line.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Incubation Time (hours) | Assay | IC50 (µg/mL) |

| B16-F10 | Murine Melanoma | 72 | MTT | 10.98 |

| NHDF | Normal Human Dermal Fibroblasts | 72 | MTT | 36.18 |

Experimental Protocols

The following are detailed methodologies for standard in vitro cytotoxicity assays that are commonly employed in the preliminary toxicity profiling of novel chemical entities.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

-

Cell culture medium

-

Test compound (this compound)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) under standard cell culture conditions.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Cell culture medium

-

Test compound (this compound)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the following formula:

-

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for in vitro cytotoxicity testing of a novel compound.

In Vitro Cytotoxicity Testing Workflow

Plausible Signaling Pathway for Hydrazone-Induced Cytotoxicity

The hydrazone moiety present in this compound is a feature found in various bioactive molecules. For some antitubercular drugs and other hydrazine-containing compounds, toxicity is associated with metabolic activation leading to the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the induction of apoptosis.[1][2] The following diagram illustrates a plausible signaling cascade for such a mechanism.

References

The Emergence of Antitubercular Agent-21: A Technical Guide to a Novel FAS-II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery and development of novel antitubercular agents with new mechanisms of action. "Antitubercular agent-21," more specifically identified in the scientific literature as NAS-21, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental data related to NAS-21 and its analogues.

Discovery and Origin

NAS-21 was originally identified as an antimalarial agent, designed to inhibit the β-hydroxyacyl-acyl carrier protein (ACP) dehydratase, FabZ, of Plasmodium falciparum. Recognizing the structural and functional conservation of the fatty acid synthase II (FAS-II) pathway between the malaria parasite and mycobacteria, researchers repurposed NAS-21 for antitubercular screening. This led to the discovery of its potent activity against mycobacteria, establishing a new class of potential anti-TB drugs.[1][2]

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

NAS-21 exerts its antimycobacterial effect by inhibiting the FAS-II pathway, which is essential for the synthesis of mycolic acids.[1] Mycolic acids are very-long-chain fatty acids that are crucial components of the mycobacterial cell wall, providing a unique impermeable barrier and contributing to the pathogen's virulence and resistance to common antibiotics.

The specific molecular target of NAS-21 within the FAS-II pathway is the β-hydroxyacyl-ACP dehydratase enzyme complex.[1][3] In M. tuberculosis, this enzymatic step is catalyzed by heterodimeric complexes, and the protein encoded by the Rv0636 gene has been identified as a key component of the target of NAS-21.[1][4] By inhibiting this dehydratase, NAS-21 effectively blocks the elongation of fatty acid chains, thereby disrupting mycolic acid biosynthesis and compromising the integrity of the mycobacterial cell wall.[1] This targeted mechanism of action is distinct from many current first- and second-line anti-TB drugs, making NAS-21 a valuable candidate for combating drug-resistant strains.

The inhibition of the FAS-II pathway by NAS-21 also leads to a profound alteration in the production of oleic acid, a key unsaturated fatty acid in mycobacteria.[2]

Quantitative Data

The following tables summarize the available quantitative data for NAS-21 and its analogues. The majority of the initial studies were conducted using Mycobacterium bovis BCG as a surrogate for the virulent M. tuberculosis H37Rv.

Table 1: Whole-Cell Activity of NAS-21 Analogues against M. bovis BCG

| Compound | Modification | MIC (µg/mL) vs. M. bovis BCG |

| NAS-21 (Parent) | - | >250 |

| Analogue 1 | Biphenyl modification | 125 |

| Analogue 2 | Biphenyl modification | 125 |

Source: Data compiled from studies on NAS-21 analogues.

Table 2: In Vitro Inhibition of Mycobacterial FAS-II by NAS-21 Analogues

| Compound | Modification | IC50 (µg/mL) |

| Analogue 4 | Simple modification of methyl group | 28 |

| Analogue 5 | Simple modification of ethyl group | 19 |

Source: Data from in vitro assays using cell-free extracts.[1]

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of NAS-21.

Whole-Cell Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of mycobacteria.

Protocol:

-

Preparation of Mycobacterial Culture: M. tuberculosis H37Rv (or M. bovis BCG) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

-

Compound Dilution: The test compound (NAS-21) is serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with the mycobacterial suspension to a final volume of 200 µL. Control wells containing no drug are included.

-

Incubation: The microplate is incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.

-

Reading Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1][5][6][7][8]

Fatty Acid Synthase II (FAS-II) Inhibition Assay

This cell-free assay measures the direct inhibitory effect of a compound on the FAS-II enzyme complex.

Protocol:

-

Preparation of Cell-Free Extract: Mycobacterium smegmatis is grown to mid-log phase, harvested, and lysed to obtain a cell-free extract containing the FAS-II enzymes.

-

Reaction Mixture: The reaction mixture contains the cell-free extract, [1,2-¹⁴C]acetic acid as a radiolabeled precursor, and other necessary co-factors in a suitable buffer.

-

Inhibition: The test compound (NAS-21) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated to allow for fatty acid synthesis.

-

Extraction and Analysis: Fatty acids are extracted, converted to fatty acid methyl esters (FAMEs), and analyzed by thin-layer chromatography (TLC) and autoradiography to quantify the incorporation of the radiolabel.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the FAS-II activity (IC50) is calculated.[1]

Fatty Acid Methyl Ester (FAME) Analysis

This technique is used to analyze the fatty acid composition of mycobacterial cells and assess the impact of an inhibitor on mycolic acid biosynthesis.

Protocol:

-

Cell Culture and Treatment: Mycobacterial cultures are treated with the test compound (NAS-21) for a specified period.

-

Saponification: The bacterial cells are harvested and treated with a strong base (e.g., KOH in methanol) at high temperature to release fatty acids from lipids.

-

Methylation: The fatty acids are then methylated using a reagent like methanolic hydrogen chloride to form volatile FAMEs.[9][10]

-

Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted FAMEs are separated and identified using GC-MS.

-

Data Analysis: The resulting chromatograms are analyzed to determine changes in the fatty acid profile, particularly the long-chain mycolic acids, in response to the compound treatment.[9][11]

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Conclusion

NAS-21 represents a promising new lead compound for the development of novel antitubercular drugs. Its unique mechanism of action, targeting the essential FAS-II pathway, makes it a valuable candidate for overcoming existing drug resistance. Further research, including comprehensive in vivo efficacy studies and structure-activity relationship optimization, is warranted to fully elucidate the therapeutic potential of NAS-21 and its analogues in the fight against tuberculosis.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Identification of the dehydratase component of the mycobacterial mycolic acid-synthesizing fatty acid synthase-II complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of NAS-21 and NAS-91 analogues as potential inhibitors of the mycobacterial FAS-II dehydratase enzyme Rv0636 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microplate-based alamar blue assay (MABA) [bio-protocol.org]

- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability Characteristics of the Hypothetical Antitubercular Agent-21 (ATA-21)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Antitubercular agent-21" is not publicly available. This document presents a technical guide for a hypothetical novel antitubercular agent, herein named ATA-21 . The data and experimental protocols are representative of early-stage drug candidates in tuberculosis research, synthesized from established methodologies and findings in the field.

Introduction

The discovery of new antitubercular agents is critical in the face of rising drug resistance.[1][2] A thorough understanding of a drug candidate's physicochemical properties, particularly solubility and stability, is fundamental to its development.[3][4] These characteristics significantly influence bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3] This guide provides a comprehensive overview of the solubility and stability profile of ATA-21, along with detailed experimental protocols for their assessment.

Physicochemical Properties of ATA-21

Optimizing the physicochemical properties of new chemical entities is a key aspect of modern drug discovery.[1] For antitubercular agents, favorable solubility, permeability, and metabolic stability are crucial.[3][4]

Solubility Profile

The aqueous solubility of a drug is a critical determinant of its absorption and bioavailability. The solubility of ATA-21 was assessed in various media to simulate physiological conditions. Many antitubercular agents have limited aqueous solubility.

Table 1: Solubility Data for ATA-21

| Parameter | Medium | Temperature (°C) | Solubility (µg/mL) | Method |

| Aqueous Solubility | Purified Water | 25 | 15.2 ± 1.8 | Shake-Flask |

| pH-Dependent Solubility | 0.1 N HCl (pH 1.2) | 37 | 250.6 ± 15.5 | Shake-Flask |

| pH-Dependent Solubility | Phosphate Buffer (pH 6.8) | 37 | 8.9 ± 0.9 | Shake-Flask |

| Biorelevant Media | Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 25.4 ± 3.1 | Shake-Flask |

| Biorelevant Media | Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 42.1 ± 4.5 | Shake-Flask |

Stability Profile

Drug stability is essential for ensuring that the desired dosage is delivered to the patient and for defining storage and shelf-life. Stability studies for antitubercular drugs often involve accelerated conditions to predict long-term stability.[5][6] The interaction between different antitubercular drugs in fixed-dose combinations can also impact stability.[7][8][9]

Table 2: Stability Data for ATA-21 (Solid State)

| Condition | Duration | Parameter | Specification | Result |

| Accelerated Stability | 4 weeks | Assay (%) | 95.0 - 105.0 | 98.7% |

| (40°C ± 2°C / 75% RH ± 5% RH) | Total Impurities (%) | NMT 2.0 | 1.1% | |

| Photostability (ICH Q1B) | 1.2 million lux hours | Assay (%) | 95.0 - 105.0 | 96.5% |

| 200 W h/m² | Total Impurities (%) | NMT 2.0 | 1.8% | |

| Long-Term Stability | 12 months | Assay (%) | 95.0 - 105.0 | 99.2% |

| (25°C ± 2°C / 60% RH ± 5% RH) | Total Impurities (%) | NMT 2.0 | 0.7% |

NMT: Not More Than

Experimental Protocols

Standardized assays are crucial for ensuring that data is comparable across different drugs and drug classes.[4]

Kinetic Solubility Determination

This protocol provides a high-throughput method for estimating the aqueous solubility of a compound.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of ATA-21 in dimethyl sulfoxide (DMSO).

-

Sample Preparation: Dispense the stock solution into a 96-well plate. Add phosphate-buffered saline (pH 7.4) to each well to achieve final drug concentrations ranging from 1 to 200 µM.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

-

Analysis: Analyze the plate using nephelometry or turbidimetry to detect precipitation. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid ATA-21 to vials containing the desired medium (e.g., water, 0.1 N HCl, phosphate buffer).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Dilute the supernatant and determine the concentration of ATA-21 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Accelerated Stability Study

This protocol follows the principles of the ICH Q1A(R2) guideline to predict the long-term stability of ATA-21.

Methodology:

-

Sample Preparation: Place solid ATA-21 in appropriate containers (e.g., glass vials) that are permeable to moisture.

-

Storage: Store the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.

-

Sampling: Pull samples at predetermined time points (e.g., 0, 2, and 4 weeks).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any physical changes.

-

Assay: Quantification of ATA-21 content by HPLC to determine degradation.

-

Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities.

-

Caption: Workflow for Accelerated Stability Testing.

Discussion and Conclusion

The hypothetical ATA-21 exhibits low aqueous solubility at neutral pH, which increases significantly in acidic conditions, suggesting it is a weakly basic compound. This pH-dependent solubility is a critical factor for its absorption in the gastrointestinal tract. The stability profile indicates that ATA-21 is relatively stable under accelerated conditions, though some degradation is observed under photolytic stress, suggesting that it may require protection from light.

The presented data and protocols offer a foundational framework for the continued development of ATA-21. Further studies, including investigations into polymorphs, salt forms, and formulation strategies, are necessary to optimize its delivery and ensure its potential as a future antitubercular therapeutic.

References

- 1. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quality control of anti-tuberculosis fixed-dose combination formulations in the global market: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The physical and chemical stability of anti-tuberculosis fixed-dose combination products under accelerated climatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The physical and chemical stability of anti-tuberculosis fixed-dose combination products under accelerated climatic conditions. | Semantic Scholar [semanticscholar.org]

Technical Guide: Early-Stage Pharmacokinetic Profile of Isoniazid, a Representative Antitubercular Agent

Disclaimer: The specified "Antitubercular agent-21" could not be identified in publicly available literature. Therefore, this guide utilizes Isoniazid (INH), a cornerstone first-line antitubercular agent, as a representative compound to demonstrate the requested pharmacokinetic analysis, data presentation, and visualization.[1][2] The data and protocols presented herein pertain to Isoniazid.

This document provides an in-depth overview of the early-stage pharmacokinetic properties of Isoniazid, intended for researchers, scientists, and drug development professionals. It covers key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Isoniazid is characterized by rapid absorption and genetically determined metabolism.[3] Key parameters are summarized below.

Table 1: General Pharmacokinetic Parameters of Isoniazid

| Parameter | Value | Species | Notes |

| Bioavailability | Readily absorbed after oral administration[4][5] | Human | Absorption can be reduced by food intake.[1][4] |

| Time to Peak (Tmax) | 1 - 2 hours[5][6][7] | Human | --- |

| Plasma Protein Binding | 10% - 15%[5] | Human | --- |

| Apparent Volume of Distribution (Vd) | ~0.6 L/kg[1][7] | Human | Distributes readily into all body fluids and tissues, including cerebrospinal fluid.[3][5] |

| Primary Route of Metabolism | Hepatic acetylation[4][5] | Human | Primarily metabolized by N-acetyltransferase 2 (NAT2).[1][2][8] |

| Primary Route of Excretion | Renal | Human | 75% to 95% of the dose is excreted in the urine as metabolites within 24 hours.[3][5] |

Table 2: Pharmacokinetic Parameters by NAT2 Acetylator Status

The rate of Isoniazid metabolism is significantly influenced by genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, leading to distinct "slow" and "fast" acetylator phenotypes.[3][9]

| Parameter | Slow Acetylators | Fast Acetylators | Species |

| Elimination Half-life (t1/2) | 2 - 5 hours[4][7] | 0.5 - 1.6 hours[4][7] | Human |

| Peak Plasma Concentration (Cmax) | 3.64 µg/mL | 2.44 µg/mL | Human[6] |

| Therapeutic Target (Cmax) | 3 - 6 µg/mL[10][11] | 3 - 6 µg/mL[10][11] | Human |

| Therapeutic Target (AUC0-24) | ≥10.52 mg·hr/L[10][12] | ≥10.52 mg·hr/L[10][12] | Human |

Metabolic Pathway of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[5][9] In humans, it is primarily metabolized in the liver and intestines.[1][2] The major pathway is acetylation by the NAT2 enzyme to form N-acetylisoniazid.[1][8] A smaller fraction is hydrolyzed to isonicotinic acid and hydrazine.[1][8] The metabolite acetylhydrazine can be further metabolized by CYP2E1 into a hepatotoxic intermediate.[5][8]

Experimental Protocols

Detailed methodologies for key pharmacokinetic and toxicological assessments are provided below.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol is adapted from studies designed to determine the pharmacokinetic profile of Isoniazid in mice.[13]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) following oral administration.

Methodology:

-

Animal Model: Use male or female BALB/c mice, 6-8 weeks old.[13]

-

Drug Formulation: Prepare Isoniazid in a vehicle such as 0.25% (w/v) carboxymethyl cellulose for oral gavage.[13]

-

Dosing: Administer a single dose of Isoniazid via oral gavage at a defined volume (e.g., 10 mL/kg).[13] Dose-ranging studies may be performed with doses from 0.1 to 120 mg/kg.[13]

-

Blood Sampling: Collect blood samples (~25 µL) at multiple time points post-dosing (e.g., 10 min, 30 min, 1, 2, 4, 6, 8 hours).[13] Retro-orbital sinus puncture is a common collection method.[13]

-

Sample Processing: Collect blood into heparinized capillary tubes containing an anticoagulant like EDTA. Centrifuge to separate plasma, which is then stored at -70°C until analysis.[13]

-

Bioanalysis: Determine Isoniazid concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) method.[13][14]

-

Data Analysis: Use pharmacokinetic modeling software to calculate parameters such as Cmax, Tmax, and the Area Under the Concentration-time Curve (AUC).[13] The 24-hour AUC/MIC ratio is a key pharmacodynamic parameter.[13][15]

In Vitro Hepatotoxicity Assay

This protocol assesses the potential for drug-induced liver injury using a human liver cell line.[16]

Objective: To determine the 50% inhibitory concentration (IC50) of the agent on hepatocyte viability.

Methodology:

-

Cell Line: Use HepG2, a human liver cancer cell line.[16]

-

Cell Plating: Seed HepG2 cells in 384-well plates at a density of 2,000 cells/well and incubate overnight.[16]

-

Compound Treatment: Treat cells with the test compound across a wide range of concentrations. Include a vehicle control (e.g., 0.5% DMSO).[16]

-

Incubation: Incubate the treated cells for 72 hours at 37°C.[16]

-

Viability Assessment: Use a colorimetric assay, such as the MTT tetrazolium reduction assay, to assess cell metabolic activity, which correlates with cell viability.[16]

-

Data Analysis: Measure absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Plasma Protein Binding Assay

This protocol determines the extent to which a drug binds to plasma proteins, which can affect its distribution and availability.

Objective: To quantify the binding affinity (dissociation constant) of the agent to human serum albumin (HSA).

Methodology:

-

Materials: Use human serum albumin (HSA) and the test compound.

-

Sample Preparation: Prepare samples containing a fixed concentration of HSA (e.g., 5.2 µM) and varying concentrations of the test compound.[16]

-

Incubation: Incubate the samples at 37°C for a set period (e.g., 24 hours) to allow binding to reach equilibrium.[16]

-

Measurement Technique: Use a suitable technique like fluorescence quenching to measure the interaction between the compound and HSA.

-

Data Analysis: Analyze the change in the analytical signal (e.g., fluorescence intensity) as a function of compound concentration to calculate the dissociation constant (Kd), which indicates binding affinity.

Impact of Pharmacogenomics: NAT2 Genotype

The activity of the NAT2 enzyme is a critical determinant of Isoniazid clearance.[10] Individuals can be categorized into three phenotypes based on their NAT2 genotype: slow, intermediate, and rapid acetylators.[1][10] Slow acetylators have a reduced rate of Isoniazid metabolism, leading to higher drug exposure and an increased risk of adverse effects like peripheral neuropathy and hepatotoxicity.[1][12] Conversely, rapid acetylators may clear the drug more quickly, which can impact therapeutic efficacy.[1][2] This relationship underscores the potential for genotype-guided dosing to optimize therapy.[1][2][11]

References

- 1. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic modeling of isoniazid, rifampin, and pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoniazid (PIM 288) [inchem.org]

- 8. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoniazid - Wikipedia [en.wikipedia.org]

- 10. journals.asm.org [journals.asm.org]

- 11. dovepress.com [dovepress.com]

- 12. Isoniazid pharmacokinetics, pharmacodynamics and dosing in South African infants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isoniazid pharmacokinetics-pharmacodynamics in an aerosol infection model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

Antitubercular Agent-21: A Technical Guide on its Activity Against Non-Replicating Persistent Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Antitubercular agent-21," a novel depsipeptide antibiotic with significant potential against Mycobacterium tuberculosis (Mtb). The agent, identified as Teixobactin in foundational research, exhibits a unique mechanism of action that makes it a compelling candidate for combating persistent, non-replicating forms of tuberculosis, a primary challenge in current therapeutic strategies. This document outlines its mechanism, quantitative activity, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound functions by inhibiting the synthesis of the bacterial cell wall, a pathway distinct from many existing antibiotics.[1] Its primary mode of action involves binding to highly conserved lipid precursors of essential cell wall polymers.[1][2] Specifically, it targets:

-

Lipid II: A precursor molecule for peptidoglycan synthesis.[1]

-

Lipid III: A precursor for the synthesis of teichoic acid.[3]

By sequestering these two distinct lipid-linked precursors, Agent-21 effectively halts the construction of the mycobacterial cell envelope, leading to cell lysis and death.[4] This dual-target mechanism is significant because it acts upon fundamental building blocks of the cell wall that are less prone to mutational changes. This has led to the notable observation that the development of resistance to this agent has not been detected in vitro.[2][4][5]

Quantitative Data Presentation

While extensive research has been conducted on Agent-21's activity against replicating bacteria, specific data on its efficacy against established models of non-replicating persistent M. tuberculosis is still emerging. The available data focuses on the Minimum Inhibitory Concentration (MIC) against actively growing Mtb, which serves as a baseline for its potent antimycobacterial properties.

| Compound | Organism | Condition | MIC (μg/mL) | MBC (μg/mL) | Citation(s) |

| This compound | Mycobacterium tuberculosis | Replicating (Aerobic) | 0.125 - <1.0 | ~2 x MIC | [2][6] |

| Isoniazid | Mycobacterium tuberculosis | Replicating (Aerobic) | 0.025 - 0.05 | - | Reference |

| Rifampicin | Mycobacterium tuberculosis | Replicating (Aerobic) | 0.05 - 0.1 | - | Reference |

Note: The Minimum Bactericidal Concentration (MBC) for Agent-21 against S. aureus was found to be approximately twice the MIC.[2] Further studies are required to determine the MBC against M. tuberculosis and to quantify the activity of Agent-21 under non-replicating conditions such as hypoxia or nutrient starvation, which are more representative of the persistent state.

Experimental Protocols

Evaluating the efficacy of compounds against non-replicating persistent TB requires specialized in vitro models that mimic the conditions encountered by the bacteria within the host. Below is a generalized workflow and detailed protocols for assessing such activity.

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis, and optimization of teixobactin, a novel antibiotic without detectable bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teixobactin: Powerful New Antibiotic Kills Drug-Resistant Bacteria | Medicine | Sci-News.com [sci.news]

- 5. New antibiotic teixobactin kills drug-resistant superbugs, study says via LA Times - The Boomer Esiason Foundation [esiason.org]

- 6. 2minutemedicine.com [2minutemedicine.com]

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Antitubercular agent-21 against Mycobacterium tuberculosis H37Rv

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Antitubercular agent-21" against the reference strain Mycobacterium tuberculosis H37Rv. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the broth microdilution method, a widely accepted and standardized technique for antimicrobial susceptibility testing of M. tuberculosis.

Biosafety Notice: Mycobacterium tuberculosis is a Risk Group 3 pathogen and must be handled in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines.[1][2][3][4][5] Appropriate personal protective equipment (PPE), including respiratory protection, must be worn at all times. All materials in contact with the bacteria must be decontaminated before disposal.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for MIC determination of M. tuberculosis complex isolates.[6][7]

1. Materials and Reagents:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

This compound (stock solution of known concentration)

-

Isoniazid, Rifampicin, Ethambutol, and Levofloxacin (for control and comparative data)

-

Middlebrook 7H9 broth base

-

Oleic acid-albumin-dextrose-catalase (OADC) supplement (10%)

-

Glycerol

-

Sterile distilled water

-

Sterile 4 mm glass beads

-

Sterile 96-well U-bottom microtiter plates with lids

-

Sterile reagent reservoirs

-

Calibrated multichannel and single-channel pipettes with sterile filter tips

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Vortex mixer

-

Incubator (36°C ± 1°C)

-

Biosafety cabinet (Class II or III)

-

Inverted mirror for reading plates

-

(Optional) Resazurin solution (0.02% w/v in sterile water)

2. Preparation of Media and Reagents:

-

Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC supplement and 0.2% (v/v) glycerol.[8]

-

Antitubercular Agent Stock Solutions: Prepare stock solutions of "this compound" and control drugs in a suitable solvent (e.g., DMSO or sterile water) at a concentration of at least 100 times the highest final concentration to be tested.

3. Inoculum Preparation:

-

Culture M. tuberculosis H37Rv on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) for 2-3 weeks at 37°C.

-

Aseptically transfer a few colonies into a sterile tube containing 3-5 mL of complete Middlebrook 7H9 broth and 3-4 sterile glass beads.

-

Vortex the tube for 1-2 minutes to break up clumps and create a homogenous suspension.

-

Allow the suspension to stand for 30 minutes to allow larger particles to settle.

-

Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension with sterile saline or complete 7H9 broth to match a 0.5 McFarland standard.[6][7] This corresponds to approximately 1 x 10⁷ to 5 x 10⁷ CFU/mL.

-

Prepare a 1:100 dilution of the 0.5 McFarland suspension in complete Middlebrook 7H9 broth. This will be the final inoculum, with a target concentration of approximately 1 x 10⁵ CFU/mL.[6]

4. Microtiter Plate Preparation and Drug Dilution:

-

In a 96-well U-bottom plate, add 100 µL of complete Middlebrook 7H9 broth to all wells that will be used for the assay.

-

Add an additional 100 µL of the appropriate drug stock solution (at 2x the highest desired final concentration) to the first well of each row designated for a specific drug.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row, mixing thoroughly, and repeating this process across the row to the desired final concentration. Discard 100 µL from the last well.

-

Include the following controls on each plate:

-

Growth Control (GC): A well containing 100 µL of complete 7H9 broth and 100 µL of the bacterial inoculum, with no drug.

-

Sterility Control (SC): A well containing 200 µL of complete 7H9 broth with no inoculum.

-

5. Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum (prepared in step 3.7) to each well containing the serially diluted drug and the growth control well. The final volume in each test well will be 200 µL.

-

Seal the plate with a lid and place it in a sealable plastic bag to prevent dehydration.

6. Reading and Interpretation of Results:

-

After the incubation period, examine the growth control well. Visible turbidity should be present.

-

Using an inverted mirror, observe the wells for bacterial growth (indicated by a pellet at the bottom of the U-shaped well).

-

The MIC is defined as the lowest concentration of the antitubercular agent that completely inhibits visible growth of M. tuberculosis.[6][7]

-

Optional Resazurin Method: For a colorimetric endpoint, add 30 µL of 0.02% resazurin solution to each well after 7 days of incubation and re-incubate for 24-48 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[8]

Data Presentation: MIC of Antitubercular Agents against M. tuberculosis H37Rv

The following table summarizes hypothetical MIC values for "this compound" in comparison to standard antitubercular drugs.

| Antitubercular Agent | MIC Range (µg/mL) against H37Rv | Hypothetical MIC for Agent-21 (µg/mL) |

| Isoniazid | 0.03 - 0.12[6][7] | - |

| Rifampicin | 0.064 - 0.5[9] | - |

| Ethambutol | 2.0 - 8.0[10] | - |

| Levofloxacin | 0.12 - 0.5[6][7] | - |

| This compound | - | 0.25 |

Mandatory Visualization

References

- 1. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]

- 2. Tuberculosis Precautions | Wisconsin Department of Health Services [dhs.wisconsin.gov]

- 3. health.state.mn.us [health.state.mn.us]

- 4. osha.gov [osha.gov]

- 5. hss.gov.nt.ca [hss.gov.nt.ca]

- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluating the Bactericidal Activity of Antitubercular Agent-21 Using a Kill Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge. This necessitates the discovery and development of novel antitubercular agents with potent bactericidal activity. A critical step in the preclinical evaluation of a new drug candidate is to determine its pharmacodynamics, specifically whether it is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill kinetics assay is a fundamental method used to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][2][3] This application note provides a detailed protocol for performing a kill kinetics assay to characterize the activity of "Antitubercular agent-21" against M. tuberculosis.

Principle of the Assay

The kill kinetics assay, or time-kill assay, measures the change in a bacterial population in a liquid culture after exposure to an antimicrobial agent over a set period.[4][5][6] A standardized inoculum of M. tuberculosis is exposed to various concentrations of "this compound," typically multiples of its Minimum Inhibitory Concentration (MIC). At specified time points, aliquots are removed from the cultures, serially diluted, and plated on solid agar medium to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL).[4][6] The rate and extent of bacterial killing are determined by plotting the log10 CFU/mL against time. An agent is generally considered bactericidal if it causes a ≥3-log10 reduction (99.9% killing) in the initial bacterial inoculum.[1][7]

Experimental Protocol

This protocol is designed for handling M. tuberculosis and must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel using appropriate personal protective equipment and containment facilities.

Materials and Reagents

-

Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

-

"this compound" stock solution of known concentration

-

Positive control drug (e.g., Isoniazid or Rifampicin)

-

Sterile saline or Phosphate Buffered Saline (PBS) with 0.05% Tween 80 for dilutions

-

Sterile conical tubes (50 mL)

-

Sterile screw-cap tubes (2 mL)

-

Incubator at 37°C

-

Spectrophotometer

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Step-by-Step Methodology